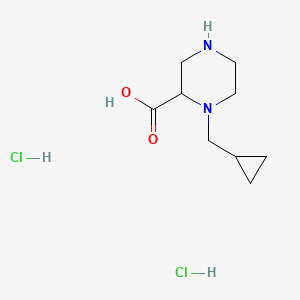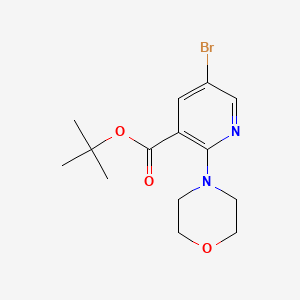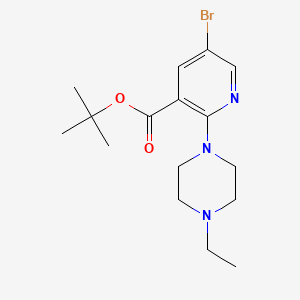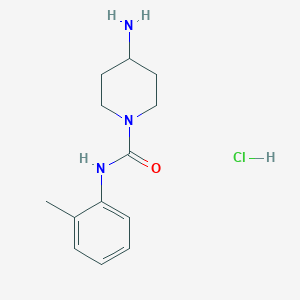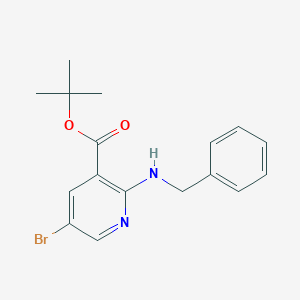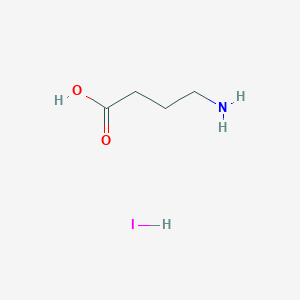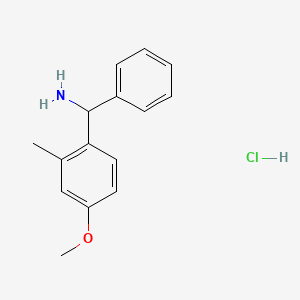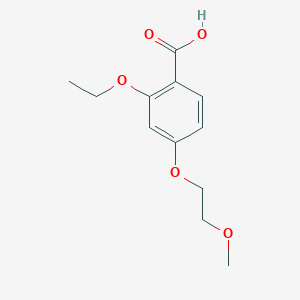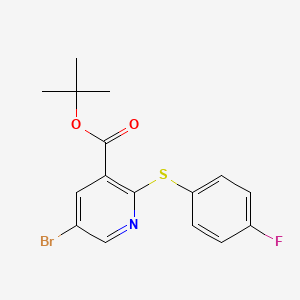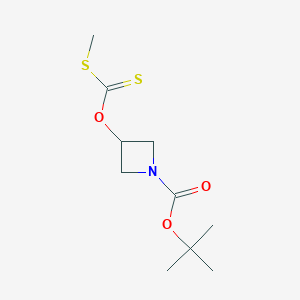
5-(4-chlorophenyl)-6H-1,3,4-thiadiazin-2-aminium bromide
Vue d'ensemble
Description
Compounds with a 1,3,4-thiadiazole moiety, like the one in your query, are known to exhibit a wide range of biological activities . They are often used in medicinal chemistry due to their potential as therapeutic agents .
Synthesis Analysis
The synthesis of similar compounds often involves several steps, including esterification, hydrazination, salt formation, cyclization, and nucleophilic attack . The exact process can vary depending on the specific substituents and the desired product .Molecular Structure Analysis
The molecular structure of these compounds can be complex, with distinct functional groups contributing to their properties . A detailed analysis would typically involve techniques like single-crystal X-ray diffraction and Hirshfeld surface analysis .Chemical Reactions Analysis
The chemical reactions involving these compounds can be diverse, depending on their structure and the conditions . They can undergo various types of reactions, including carbonylation .Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds can be influenced by their structure and the specific substituents . For example, some similar compounds are solids at room temperature .Applications De Recherche Scientifique
Antiviral Activity
This compound has been studied for its potential antiviral properties. Research indicates that derivatives of this compound, specifically sulfonamide derivatives , have shown activity against the tobacco mosaic virus (TMV) . This suggests its potential use in developing antiviral agents for agricultural applications, particularly in protecting plants from viral pathogens.
Antibacterial and Antifungal Properties
The thiadiazole moiety present in the compound is associated with antibacterial and antifungal activities . This makes it a candidate for creating new antibiotics and antifungals that could be used in medical or agricultural settings to combat various bacterial and fungal infections.
Carbonic Anhydrase Inhibition
Compounds containing both sulfonamide and thiadiazole structures have been reported to act as carbonic anhydrase inhibitors . This activity is significant in medical research for the treatment of conditions like glaucoma, epilepsy, and mountain sickness, as well as in managing fluid retention.
Anticonvulsant Effects
The 1,3,4-thiadiazole moiety has been linked to anticonvulsant effects . This application is crucial in the pharmaceutical industry for the development of new treatments for seizure disorders.
Herbicidal Potential
Research has also explored the herbicidal properties of sulfonamide derivatives . The compound could be used to develop new herbicides that are more effective and potentially less harmful to the environment.
Anti-Tumor Activity
Previous studies have synthesized derivatives of thiadiazole to inhibit the growth of tumor cells . This indicates that the compound could be used in cancer research to develop new chemotherapeutic agents.
Mécanisme D'action
Safety and Hazards
Orientations Futures
The future research directions for these compounds could involve further exploration of their synthesis, properties, and potential applications. This could include the development of new synthetic routes, the investigation of their mechanism of action, and the evaluation of their potential as therapeutic agents .
Propriétés
IUPAC Name |
5-(4-chlorophenyl)-6H-1,3,4-thiadiazin-3-ium-2-amine;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN3S.BrH/c10-7-3-1-6(2-4-7)8-5-14-9(11)13-12-8;/h1-4H,5H2,(H2,11,13);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMABWUMMPIGOJO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=N[NH+]=C(S1)N)C2=CC=C(C=C2)Cl.[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrClN3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-chlorophenyl)-6H-1,3,4-thiadiazin-2-aminium bromide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




